(2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine
Overview
Description
(2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, fluorine, and a prop-2-ynylamine group
Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-5-fluoropyrimidine have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .
Mode of Action
It’s worth noting that similar compounds have been used in c-n bond forming reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of inhibitors for various kinases , which play crucial roles in signal transduction pathways.
Result of Action
Related compounds have been used in the synthesis of potent inhibitors , suggesting that this compound may also have inhibitory effects on certain enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyrimidine.
Alkylation Reaction: The 2-chloro-5-fluoropyrimidine undergoes an alkylation reaction with propargylamine in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
(2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of (2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.
5-Fluorouracil: A well-known anticancer agent with a fluorine-substituted pyrimidine ring.
Uniqueness: this compound is unique due to its combination of chlorine, fluorine, and prop-2-ynylamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other chemical entities.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-prop-2-ynylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h1,4H,3H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMDMXGZKLLHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC=C1F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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